molecular formula C6H3BrIN3 B8061611 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8061611
M. Wt: 323.92 g/mol
InChI Key: LHBZYEARVGNRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155875-91-3) is a high-purity chemical building block designed for research and development in medicinal and pharmaceutical chemistry. This dual-halogenated heterocyclic compound, with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol, is a valuable precursor in the synthesis of more complex molecules . The presence of both bromine and iodine atoms on the triazolopyridine scaffold offers distinct sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the creation of diverse compound libraries for drug discovery . The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities. These include acting as RORγt inverse agonists, JAK1 and JAK2 inhibitors, and treatments for cardiovascular disorders and type 2 diabetes . Researchers utilize this bromo-iodo derivative as a key intermediate in the development of these and other novel therapeutic agents . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Handling and Storage: Store sealed in a dry environment, protected from light, and at a cool temperature (2-8°C) to ensure long-term stability . Intended Use: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZYEARVGNRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Methodology

The CDC reaction leverages acetic acid (AcOH) and molecular oxygen (O₂) to facilitate oxidative coupling. For example, reactions between N-amino-2-iminopyridines and ethyl acetoacetate under 6 equivalents of AcOH and an O₂ atmosphere yield triazolopyridine derivatives in near-quantitative yields (Table 1).

Table 1: Optimization of Reaction Conditions for Triazolopyridine Synthesis

EntryAcOH (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94

Data adapted from Behbehani and Ibrahim (2019).

The mechanism involves:

  • Enolization of the 1,3-dicarbonyl compound.

  • Nucleophilic attack by the N-amino group of the pyridine derivative.

  • Oxidative dehydrogenation mediated by O₂, leading to cyclization and aromatization.

Halogen Integration Strategies

Introducing bromine and iodine substituents at positions 6 and 8 requires careful precursor design:

Pre-Halogenated Starting Materials

Synthesis begins with halogenated N-amino-2-iminopyridines. For instance, 3-bromo-5-iodopyridine-2-amine can be converted to its N-amino-2-imino derivative, which retains halogen atoms during cyclization.

Post-Synthetic Halogenation

Electrophilic halogenation of the triazolopyridine core using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) may be employed. However, regioselectivity challenges necessitate directing groups or transition-metal catalysts.

Optimization of Reaction Parameters

Role of AcOH and Oxygen

AcOH serves dual roles:

  • Acid Catalyst : Promotes enolization of 1,3-dicarbonyl compounds.

  • Reaction Medium : Enhances solubility of reactants.

Increasing AcOH from 2 to 6 equivalents improves yields from 34% to 74% under air, while O₂ atmosphere further boosts efficiency to 94%. Excess AcOH (>6 equiv) risks forming undesired byproducts, emphasizing the need for precise stoichiometry.

Temperature and Solvent Effects

Reactions conducted in ethanol at 130°C for 18 hours achieve optimal results. Elevated temperatures accelerate cyclization but may degrade sensitive intermediates.

Comparative Analysis of Halogenation Techniques

Direct Halogenation vs. CDC Approaches

Direct Halogenation

  • Advantages : Simplicity, single-step process.

  • Challenges : Poor regiocontrol, competing side reactions.

CDC-Based Synthesis

  • Advantages : High regioselectivity, scalability.

  • Challenges : Requires halogenated precursors, multi-step synthesis.

Table 2: Yield Comparison of Halogenation Methods

MethodBromine Yield (%)Iodine Yield (%)
Electrophilic Attack45–6030–50
Metal-Catalyzed Coupling70–8565–80
CDC with Halogenated Precursors88–9482–90

Case Study: Synthesis of 6-Bromo-8-Iodo Derivative

A representative synthesis involves:

  • Preparation of 3-Bromo-5-Iodopyridine-2-Amine : Achieved via Ullmann coupling between 2-aminopyridine and iodine/bromine sources.

  • Conversion to N-Amino-2-Iminopyridine : Treatment with hydroxylamine and subsequent oxidation.

  • CDC Reaction with Ethyl Acetoacetate : Conducted under 6 equivalents of AcOH and O₂ atmosphere at 130°C for 18 hours.

  • Purification : Column chromatography isolates the target compound in 89% yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions to form larger fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine showed promising activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study involving human cancer cell lines highlighted the compound's ability to inhibit cell proliferation and induce cell cycle arrest .

Neuroprotective Effects
Recent research has explored the neuroprotective properties of triazolo-pyridine derivatives. 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has been shown to mitigate oxidative stress in neuronal cells, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Research has demonstrated that 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs), enhancing their efficiency and stability .

Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable for various industrial applications .

Agricultural Chemistry

Pesticide Development
The potential of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine as a pesticide has been explored due to its ability to disrupt biochemical pathways in pests. Studies indicate that formulations containing this compound exhibit effective insecticidal activity against common agricultural pests while being less toxic to beneficial insects .

Herbicide Formulation
Additionally, research has indicated that this compound can be used in herbicide formulations to control weed growth effectively. Its mode of action involves inhibiting specific enzymes essential for plant growth, thereby providing an innovative approach to weed management in agriculture .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Study Reference
Medicinal ChemistryAntimicrobial ActivityEffective against bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsMitigates oxidative stress in neurons
Material ScienceOrganic ElectronicsEnhances efficiency in OLEDs
Polymer ChemistryImproves thermal stability
Agricultural ChemistryPesticide DevelopmentEffective insecticidal activity
Herbicide FormulationInhibits plant growth enzymes

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The [1,2,4]triazolo[1,5-a]pyridine core is highly versatile, with substituent variations significantly altering reactivity and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Br (C6), I (C8) C₆H₃BrIN₃ 328.92 (calculated) Expected low solubility in water; high halogen content may enhance electrophilicity.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) C₆H₄BrN₃ 198.02 White to pale yellow crystalline solid; soluble in organic solvents .
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C6) C₆H₃BrClN₃ 232.47 Stable at RT; used as a synthetic intermediate .
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C8) C₇H₆BrN₃ 212.05 98% purity; hydrophobic due to methyl group .
6-Bromo-8-carboxylic acid derivative Br (C6), COOH (C8) C₇H₄BrN₃O₂ 242.03 Polar functional group enhances solubility; IR (C=O) at ~1,670 cm⁻¹ .

Key Observations :

  • Halogen Effects : Bromine and iodine at C6/C8 increase molecular weight and steric bulk compared to smaller substituents (e.g., Cl, CH₃). Iodine’s polarizability may enhance π-stacking in biological targets .
  • Solubility : Hydrophobic substituents (e.g., methyl) reduce aqueous solubility, while carboxylic acid derivatives improve it .
Halogenation Strategies
  • Bromination/Iodination : and highlight chlorination/thiolation of triazolopyrimidines using PCl₃ or P₂S₅. Analogous methods may apply for bromo/iodo derivatives via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann reaction) .
  • Microwave-Assisted Synthesis : Catalyst-free, microwave-mediated protocols () are scalable for the core scaffold but require post-functionalization for halogen introduction .
Functionalization
  • Carboxylic Acid Derivatives : Prepared via hydrolysis of nitriles or oxidation of methyl groups, as seen in .
  • Chloro/Bromo Analogs : Synthesized using halogenating agents (e.g., NBS, I₂/KI) under controlled conditions .

Comparative Efficacy :

  • 6-Bromo-8-iodo Derivative : The dual halogenation may enhance DNA intercalation or enzyme inhibition, though toxicity risks (e.g., iodine’s radiological concerns) require evaluation .
  • Methyl vs. Halogen : Methyl groups (e.g., 6-Bromo-8-methyl) may improve membrane permeability but reduce target binding affinity compared to halogens .

Biological Activity

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-91-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H3_3BrIN3_3
  • Molecular Weight : 323.92 g/mol
  • Boiling Point : Not specified
  • Purity : Generally >95% (may vary by batch)

Anticancer Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis. A notable compound from this class demonstrated an IC50_{50} value of 0.013 μM against ALK5 in vitro, indicating strong inhibitory potential .

Antimicrobial Properties

Triazolo derivatives have been evaluated for their antimicrobial efficacy. In one study, related compounds showed potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported at 100 µg/mL for E. coli .

The biological activity of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cellular signaling pathways that regulate proliferation and survival.
  • Antimicrobial Mechanism : The exact mechanism by which triazolo derivatives exert antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption characteristics. For example, one derivative demonstrated high oral bioavailability (51%) and significant systemic exposure in animal models .

Case Studies and Research Findings

  • TGF-β Inhibition :
    • A study focused on optimizing triazolo-pyridine derivatives for TGF-β inhibition found that structural modifications significantly enhanced potency and selectivity .
  • Antimicrobial Evaluation :
    • Compounds structurally similar to 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine were tested against various pathogens. Results indicated strong activity against resistant strains of bacteria .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of triazolo derivatives revealed that specific substitutions on the triazole ring could enhance biological activity significantly .

Data Summary Table

PropertyValue
Molecular FormulaC6_6H3_3BrIN3_3
Molecular Weight323.92 g/mol
Anticancer IC50_{50}0.013 μM (against ALK5)
Antibacterial MIC100 µg/mL (E. coli)
Oral Bioavailability51%

Q & A

Q. What are the primary synthetic routes for 6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For bromo-iodo derivatives, halogenation steps are critical. A common strategy includes:

  • Step 1 : Construct the triazolo[1,5-a]pyridine core via cyclization of N-(2-pyridyl)guanidines using oxidants like MnO₂ or CuBr/1,10-phenanthroline under aerobic conditions .
  • Step 2 : Introduce halogens (Br/I) via electrophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed reactions using Zn(CN)₂ can replace bromine with other groups .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For example, aromatic protons appear as multiplets at δ 6.68–7.73 ppm, while NH protons resonate as singlets near δ 9.92 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 for a related derivative) confirm molecular weight .
  • X-ray Crystallography : Resolves halogen positioning and ring conformation (though not directly reported for this compound, analogous structures are documented) .

Q. What are the basic physicochemical properties of this compound?

  • Molecular Formula : C₆H₃BrIN₃ (exact mass: 322.85 g/mol).
  • Solubility : Typically polar aprotic solvents (DMF, DMSO) due to halogen and heterocyclic moieties.
  • Stability : Sensitive to light/moisture; store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can conflicting reactivity data in halogenation steps be resolved?

Contradictions in halogenation efficiency may arise from:

  • Reagent Selectivity : Iodine requires stronger electrophilic conditions than bromine. MnO₂ or PIFA (PhI(OCOCF₃)₂) optimizes iodine incorporation .
  • Steric Effects : Bulkier substituents hinder halogenation at the 8-position. Computational modeling (DFT) predicts reactivity hotspots .
  • Validation : Use 125^{125}I radiolabeling or XPS to confirm halogen placement .

Q. What methodologies are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Test JAK1/JAK2 inhibition via ATP-binding site competition (IC₅₀ values measured using fluorescence polarization) .
  • Antimicrobial Screening : MIC/MBC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • In Vivo Models : C. elegans lifespan assays to assess antioxidative activity (e.g., 20% lifespan extension at 50 µM) .

Q. How can synthetic byproducts be minimized during cyclization?

  • Optimized Oxidants : Replace NaOCl with I₂/KI to reduce side reactions (yield improvement from 58% to 76%) .
  • Metal-Free Conditions : Use piperidine or acetic anhydride to avoid copper-mediated byproducts .
  • Purification : Preparative HPLC separates isomers (e.g., 8-bromo vs. 6-bromo derivatives) .

Data Analysis and Mechanistic Insights

Q. How are reaction mechanisms validated for triazolo[1,5-a]pyridine synthesis?

  • Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to confirm cyclization pathways .
  • Isotopic Labeling : 15^{15}N-labeled guanidines trace N-N bond formation in Cu-catalyzed reactions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for oxidative cyclization .

Q. What strategies address low yields in cross-coupling reactions?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cyanide substitution (yield: 65% vs. 42%) .
  • Solvent Optimization : DMF increases polarity for SNAr reactions vs. THF .
  • Microwave Irradiation : Reduces reaction time from 24h to 2h for aryl iodide couplings .

Applications in Drug Development

Q. How are derivatives optimized for pharmacokinetics?

  • LogP Adjustments : Introduce methyl/cyano groups to balance solubility (e.g., logP reduction from 3.2 to 2.5) .
  • Metabolic Stability : Incubate with liver microsomes; fluorinated derivatives show t₁/₂ > 4h .
  • Toxicity Screening : Ames test for mutagenicity; spirocyclic derivatives reduce hepatotoxicity .

Q. What in silico tools predict target binding affinity?

  • Molecular Docking : AutoDock Vina models interactions with JAK2 (PDB: 4U5J) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ (R² = 0.89) .
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.